molecular formula C19H14ClFN4OS B2773392 2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 895788-86-0

2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2773392
CAS RN: 895788-86-0
M. Wt: 400.86
InChI Key: PBAWRXRCXJGMSF-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide moiety, a thiazole ring, and a triazole ring, all of which are common structures in many biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro and fluoro substituents could potentially influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the amide group could undergo hydrolysis, and the halogen atoms could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide could enhance its solubility in polar solvents .

Scientific Research Applications

Design and Synthesis for Anti-inflammatory and Analgesic Agents

  • Studies have explored thiazolo[3,2-b]-1,2,4-triazole derivatives for their potential as anti-inflammatory and analgesic agents. For example, a series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen was synthesized and shown to possess anti-inflammatory and analgesic activities, with some derivatives displaying safer profiles regarding gastric lesion risks compared to flurbiprofen (Doğdaş et al., 2007).

Antimicrobial and Antifungal Applications

  • The synthesis of hybrid molecules containing various pharmacophores including thiazole and triazole nuclei has been investigated for their antimicrobial and antifungal activities. Some derivatives have shown promising activities against test microorganisms (Başoğlu et al., 2013).

Cytotoxic Agents

  • Novel compounds incorporating the thiazolo[3,2-b]1,2,4-triazole motif have been designed and synthesized as cytotoxic agents. Their structural determination was achieved through X-ray powder diffraction, and some compounds have shown promise in cytotoxicity studies (Gündoğdu et al., 2017).

Antitumor Properties

  • Research into fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , has identified several derivatives with potent in vitro cytotoxicity against various cancer cell lines, indicating the potential for antitumor applications (Hutchinson et al., 2001).

Synthesis for Biological and Pharmacological Screening

  • The synthesis and evaluation of fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlight the ongoing interest in exploiting the pharmacological properties of such molecular structures (Holla et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

2-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c20-15-7-3-1-5-13(15)18(26)22-10-9-12-11-27-19-23-17(24-25(12)19)14-6-2-4-8-16(14)21/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAWRXRCXJGMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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